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molecular formula C31H29N4NaO4 B8480929 sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate

sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate

Cat. No. B8480929
M. Wt: 544.6 g/mol
InChI Key: YSNCKNLOQYHDKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388146B2

Procedure details

About 80 g of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid was slurred in 2500 mL of 0.4 M NaOH/MeOH between 40-45° C. for 2-4 hours. After confirmed the reaction completion by HPLC, slowly cooled the reaction to room temperature. The solid was centrifuged and washed with 20 mL of MTBE. The wet cake was re-suspended in about 1000 mL of 0.1M NaOH in MeOH solution under room temperature. It was centrifuged and washed with 224 mL of MTBE again. The filtered solid was suspended in 996 mL of MTBE under room temperature for 1-2 hours. The solid was separated and dried at 25-30° C. under pressure for 12-24 hours to obtain the final desired product with purity more than 99% and about 90% yield. Mass spectra give [M+1]=523.2. 1H-NMR (400 MHz, DMSO-d6, see FIG. 3), ppm (δ): 11.79 (1H, s), 8.48 (1H, d), 8.20 (1H, d), 7.93 (2H, d), 7.84 (1H, t), 7.72 (1H, t), 7.35 (2H, d), 6.39 (1H, s), 3.85 (4H, m), 2.72-2.70 (4H, m), 2.28-2.265 (1H, m), 1.72-1.78 (4H, m), 1.55-1.58 (1H, m), 1.08-1.23 (5H, m). Sodium content is 3.8%. The Raman spectrum is shown in FIG. 5. The XRPD, see Table below and FIG. 4, confirmed the polymorphic form.
Name
NaOH MeOH
Quantity
2500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[C:26]4=[N:27][O:28][C:24]5=[C:25]4[C:16]([C:17](=[O:29])[C:18]4[C:23]5=[CH:22][CH:21]=[CH:20][CH:19]=4)=[C:15]([NH:30][C:31]4[CH:39]=[CH:38][C:34]([C:35]([OH:37])=[O:36])=[CH:33][CH:32]=4)[CH:14]=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+:41].CO>>[CH:1]1([N:7]2[CH2:8][CH2:9][N:10]([C:13]3[C:26]4=[N:27][O:28][C:24]5=[C:25]4[C:16]([C:17](=[O:29])[C:18]4[C:23]5=[CH:22][CH:21]=[CH:20][CH:19]=4)=[C:15]([NH:30][C:31]4[CH:32]=[CH:33][C:34]([C:35]([O-:37])=[O:36])=[CH:38][CH:39]=4)[CH:14]=3)[CH2:11][CH2:12]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:41] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCCCC1)N1CCN(CC1)C1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)NC3=CC=C(C(=O)O)C=C3
Name
NaOH MeOH
Quantity
2500 mL
Type
reactant
Smiles
[OH-].[Na+].CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
WASH
Type
WASH
Details
washed with 20 mL of MTBE
CUSTOM
Type
CUSTOM
Details
was re-suspended in about 1000 mL of 0.1M NaOH in MeOH solution under room temperature
WASH
Type
WASH
Details
washed with 224 mL of MTBE again
CUSTOM
Type
CUSTOM
Details
The solid was separated
CUSTOM
Type
CUSTOM
Details
dried at 25-30° C. under pressure for 12-24 hours
Duration
18 (± 6) h

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
C1(CCCCC1)N1CCN(CC1)C1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)NC3=CC=C(C(=O)[O-])C=C3.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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